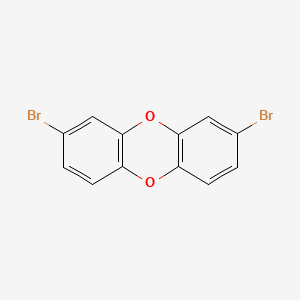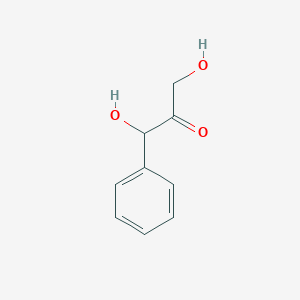
1,3-Dihydroxy-1-phenylpropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydroxy-1-phenylpropan-2-one is an organic compound with the molecular formula C9H10O3 It is a derivative of propiophenone and is characterized by the presence of two hydroxyl groups and a phenyl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dihydroxy-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with chloroacetone in the presence of an aluminum chloride catalyst. This reaction yields 1-phenyl-2-propanone, which can then be hydroxylated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is favored for its efficiency and scalability.
化学反応の分析
Types of Reactions
1,3-Dihydroxy-1-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of benzoic acid or benzaldehyde.
Reduction: Formation of 1-phenyl-2-propanol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学的研究の応用
1,3-Dihydroxy-1-phenylpropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antidiabetic and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals
作用機序
The mechanism of action of 1,3-dihydroxy-1-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2,3-Dihydroxy-1,3-diphenyl-1-propanone: Similar structure but with an additional phenyl group.
1,3-Diphenylpropan-1-one: Lacks the hydroxyl groups present in 1,3-dihydroxy-1-phenylpropan-2-one
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
CAS番号 |
104208-69-7 |
|---|---|
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC名 |
1,3-dihydroxy-1-phenylpropan-2-one |
InChI |
InChI=1S/C9H10O3/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,9-10,12H,6H2 |
InChIキー |
TWEAOVXYLNFDMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



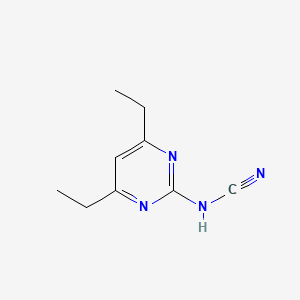
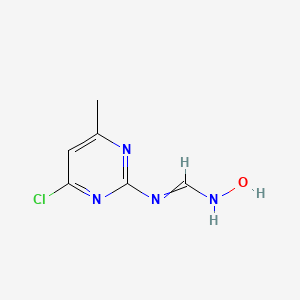
![Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14327278.png)
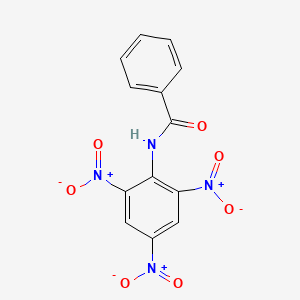
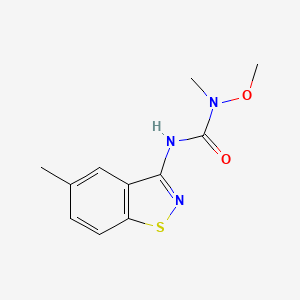
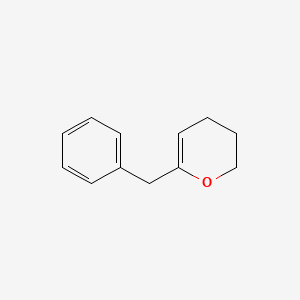
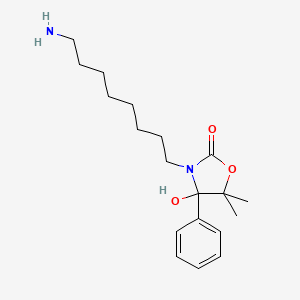
![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
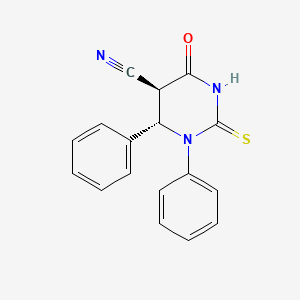
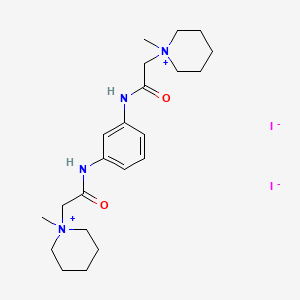
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
